3-Aminopyridine-4-carboxamide hydrochloride

Analytical Chemistry Synthetic Chemistry Procurement

3-Aminopyridine-4-carboxamide hydrochloride (CAS 1354950-11-0) is the hydrochloride form of a key heterocyclic building block. Its unique 3-amino-4-carboxamide substitution pattern is a privileged scaffold for synthesizing potent NAMPT inhibitors (IC50 15-19 nM) and KDM4/KDM5 demethylase inhibitors (IC50 ≤ 100 nM). The HCl salt offers superior solubility and easier handling versus the free base, ensuring reproducible experimental workflows. Stock is available from global locations; inquire about bulk orders and custom synthesis.

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 1354950-11-0
Cat. No. B1525952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine-4-carboxamide hydrochloride
CAS1354950-11-0
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)N)N.Cl
InChIInChI=1S/C6H7N3O.ClH/c7-5-3-9-2-1-4(5)6(8)10;/h1-3H,7H2,(H2,8,10);1H
InChIKeyXEHDKTBGPZQJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopyridine-4-carboxamide Hydrochloride (CAS 1354950-11-0): Product Overview for Research Procurement


3-Aminopyridine-4-carboxamide hydrochloride (CAS 1354950-11-0) is the hydrochloride salt form of 3-aminopyridine-4-carboxamide, a heterocyclic building block with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . This compound features an amino group at the 3-position and a carboxamide group at the 4-position of the pyridine ring, with a hydrochloride counterion . It is commonly available from research chemical suppliers at a minimum purity specification of 95% .

3-Aminopyridine-4-carboxamide Hydrochloride: Why Salt Form and Scaffold Identity Prevent Simple Substitution


Substitution of 3-aminopyridine-4-carboxamide hydrochloride with its free base or other aminopyridine carboxamide analogs is not straightforward due to differences in physical properties and synthetic utility. The hydrochloride salt form offers distinct advantages in terms of handling and solubility, which can be critical for reproducible experimental workflows . More importantly, the specific 3-amino-4-carboxamide substitution pattern on the pyridine ring constitutes a privileged scaffold that has enabled the development of highly potent inhibitors of NAMPT and KDM4/KDM5 demethylases, with reported IC50 values in the low nanomolar range for derived amides [1][2]. Replacing this building block with a close analog may alter or abolish the activity of the final synthesized inhibitor, underscoring the need for precise procurement.

3-Aminopyridine-4-carboxamide Hydrochloride: Quantitative Differentiation Evidence vs. Comparators


Hydrochloride Salt vs. Free Base: Molar Mass and Stoichiometric Precision

The hydrochloride salt form (CAS 1354950-11-0) has a molecular weight of 173.60 g/mol, compared to the free base (CAS 64188-97-2) at 137.14 g/mol, representing a 26.5% increase in molar mass due to the HCl counterion [1]. This difference is critical for accurate molar calculations in synthetic and analytical workflows.

Analytical Chemistry Synthetic Chemistry Procurement

NAMPT Inhibitor Potency: 3-Aminopyridine-Derived Amides vs. Known Agents

Amides derived from 3-aminopyridine, the parent scaffold of the hydrochloride salt, exhibit potent NAMPT inhibition. Compounds 51 and 63 show IC50 values of 19 nM and 15 nM, respectively, in biochemical assays, and 121 nM and 99 nM in A2780 cell proliferation assays [1]. These compounds are structurally distinct from other known anti-NAMPT agents [1].

Medicinal Chemistry Oncology NAMPT Inhibition

KDM4/KDM5 Inhibition: 3-Amino-4-pyridine Carboxylate Derivatives vs. KDM6B

3-Amino-4-pyridine carboxylate derivatives, which utilize the 3-aminopyridine-4-carboxamide scaffold, are potent inhibitors of KDM4 family demethylases. Compounds 34 and 39 show IC50 ≤ 100 nM in KDM4 biochemical assays and exhibit ≥50-fold selectivity over KDM6B [1]. They also inhibit KDM5C with IC50 values of 100-125 nM [1].

Epigenetics Histone Demethylase KDM4/KDM5 Inhibitors

Procurement-Relevant Purity Specification: Hydrochloride Salt vs. Free Base

Commercially available 3-aminopyridine-4-carboxamide hydrochloride is typically supplied with a minimum purity of 95% . The free base is also available at ≥95% purity . However, the hydrochloride salt may offer improved stability and handling characteristics, though direct comparative stability data are not publicly available for this specific compound.

Procurement Quality Control Chemical Sourcing

3-Aminopyridine-4-carboxamide Hydrochloride: Recommended Application Scenarios Based on Evidence


Synthesis of NAMPT Inhibitors for Cancer Research

Use 3-aminopyridine-4-carboxamide hydrochloride as a building block for the synthesis of potent NAMPT inhibitors. Derived amides have shown IC50 values of 15-19 nM in biochemical assays and robust antiproliferative activity in A2780 cells [1].

Development of KDM4/KDM5 Histone Demethylase Inhibitors

Employ the hydrochloride salt to prepare 3-amino-4-pyridine carboxylate derivatives for epigenetic studies. These compounds inhibit KDM4 family demethylases with IC50 ≤ 100 nM and exhibit ≥50-fold selectivity over KDM6B [2].

General Heterocyclic Chemistry and Fragment-Based Drug Discovery

Leverage the 3-amino-4-carboxamide pyridine scaffold as a versatile fragment for structure-activity relationship (SAR) studies and fragment-based lead generation, as demonstrated by its successful elaboration into potent enzyme inhibitors [1][2].

Technical Documentation Hub

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